

11,13-Dihydroivalin: A Technical Review of a Sesquiterpene Lactone and Its Congeners

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Compound of Interest

Compound Name: 11,13-Dihydroivalin

Cat. No.: B186729

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the biological activities and mechanisms of **11,13-Dihydroivalin** is exceptionally scarce. This review synthesizes the known chemical properties of **11,13-Dihydroivalin** with comprehensive data from its parent compound, Ivalin, and other structurally related sesquiterpene lactones to infer its potential therapeutic profile and guide future research.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds, predominantly found in plants of the Asteraceae family, known for their diverse and potent biological activities. A key member of this class is Ivalin, a compound that has demonstrated significant anticancer properties. **11,13-Dihydroivalin** is a derivative of Ivalin, characterized by the saturation of the α -methylene- γ -lactone group, a structural modification known to modulate the biological activity of these compounds. This technical guide provides a detailed overview of the known chemical information for **11,13-Dihydroivalin** and extrapolates its potential biological activities and mechanisms of action based on comprehensive studies of Ivalin and other related sesquiterpene lactones.

Chemical Properties and Synthesis

11,13-Dihydroivalin is a sesquiterpene lactone with a defined chemical structure and properties. While specific synthetic routes for this exact molecule are not widely published,

general methods for the reduction of the exocyclic double bond in parent compounds like Ivalin are well-established.

Table 1: Physicochemical Properties of **11,13-Dihydroivalin**

Property	Value	Source
CAS Number	150150-61-1	[1][2][3]
Molecular Formula	C ₁₅ H ₂₂ O ₃	[1][2][3]
Molecular Weight	250.3 g/mol	[1][3]
Appearance	Powder	Pharmaffiliates

The structural difference between Ivalin and **11,13-Dihydroivalin** lies in the C11-C13 bond. The reduction of the exocyclic double bond in Ivalin to a saturated bond in **11,13-Dihydroivalin** is a critical modification that may alter its reactivity and biological targets.

Figure 1: Structural relationship between Ivalin and **11,13-Dihydroivalin**.

Potential Biological Activities (Inferred from Analogues)

While direct studies on **11,13-Dihydroivalin** are lacking, the activities of its parent compound, Ivalin, and other dihydro-sesquiterpene lactones provide a strong basis for predicting its therapeutic potential.

Anticancer Activity

Ivalin exhibits potent pro-apoptotic and cell cycle arrest activities in various cancer cell lines. It is reasonable to hypothesize that **11,13-Dihydroivalin** may retain some of this cytotoxic potential.

Studies on human hepatocellular carcinoma (SMMC-7721) cells show that Ivalin induces mitochondria-mediated apoptosis.[4][5] This process is associated with the activation of the NF-κB pathway.[4][5] Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3.[6][7] Furthermore, Ivalin treatment leads

to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4]

Table 2: Cytotoxic Activity of Ivalin

Cell Line	Assay	Metric	Value	Reference
P-338, KB-3, KB-V1	Cytotoxicity	ED ₅₀	0.14 - 1.8 µg/mL	[7]

Anti-inflammatory Activity

Many sesquiterpene lactones are known to possess significant anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[8][9][10] This pathway is a central mediator of the immune response. For instance, the sesquiterpene lactone helenalin directly alkylates the p65 subunit of NF-κB, preventing its DNA binding.[8] Others, like 7-hydroxyfrullanolide, inhibit the phosphorylation of IKK-β, which prevents the translocation of NF-κB into the nucleus.[9][11]

A structurally similar compound, 11β,13-dihydrolactucin, has demonstrated remarkable anti-inflammatory activity in models of intestinal inflammation by preventing the activation of NF-κB and MAPK p38 signaling pathways.[12] This compound also reduced the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[12] Given these findings, **11,13-Dihydroivalin** is a strong candidate for possessing anti-inflammatory effects through similar mechanisms.

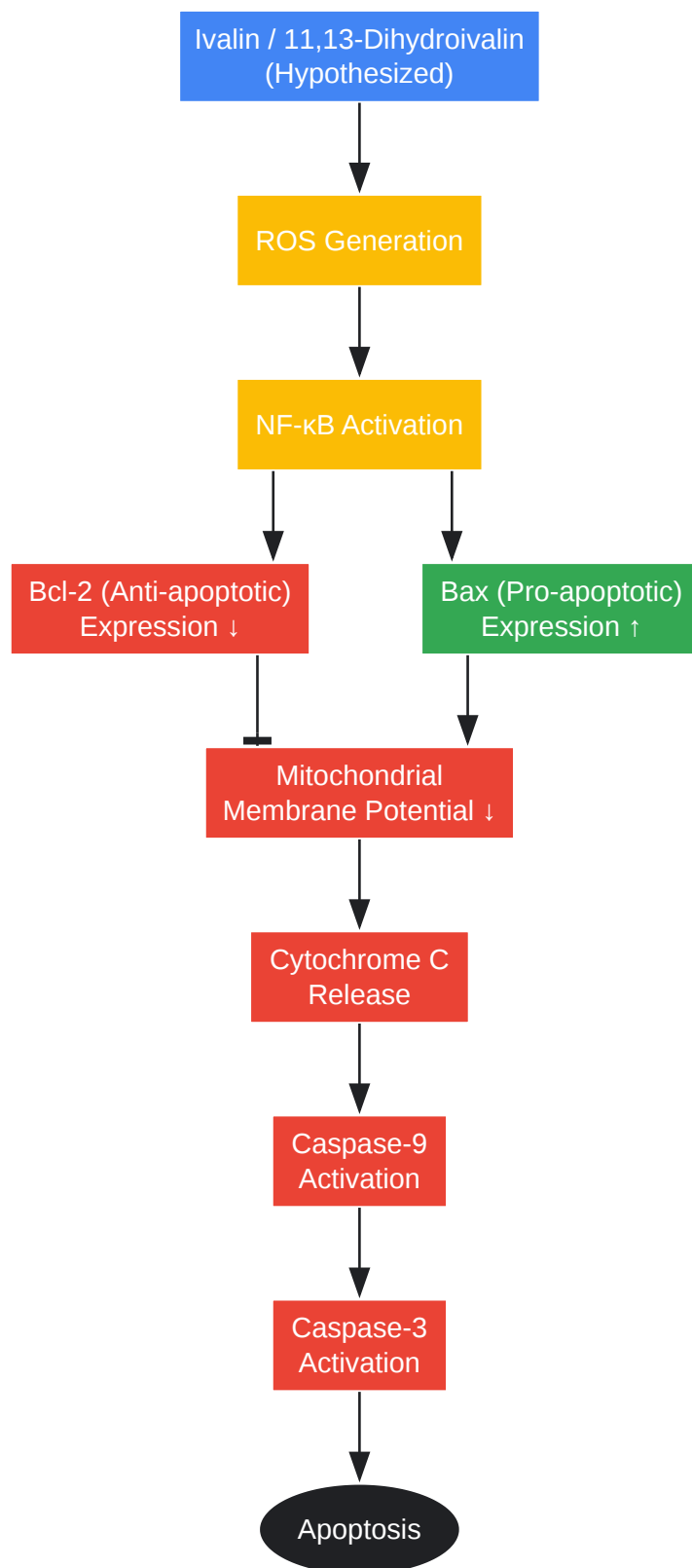
Potential Mechanisms of Action

Based on the data from related compounds, two primary mechanisms of action can be proposed for **11,13-Dihydroivalin**: induction of apoptosis in cancer cells and inhibition of inflammatory pathways.

Mitochondria-Mediated Apoptosis

The apoptotic pathway induced by Ivalin in SMMC-7721 liver cancer cells serves as a primary model.[4][5] Ivalin treatment triggers a cascade of intracellular events beginning with the generation of reactive oxygen species (ROS) and activation of NF-κB. This leads to a change in the Bax/Bcl-2 ratio, favoring apoptosis. The subsequent loss of mitochondrial membrane

potential causes the release of cytochrome c, which activates caspase-9 and the executioner caspase-3, culminating in cell death.[4][6]

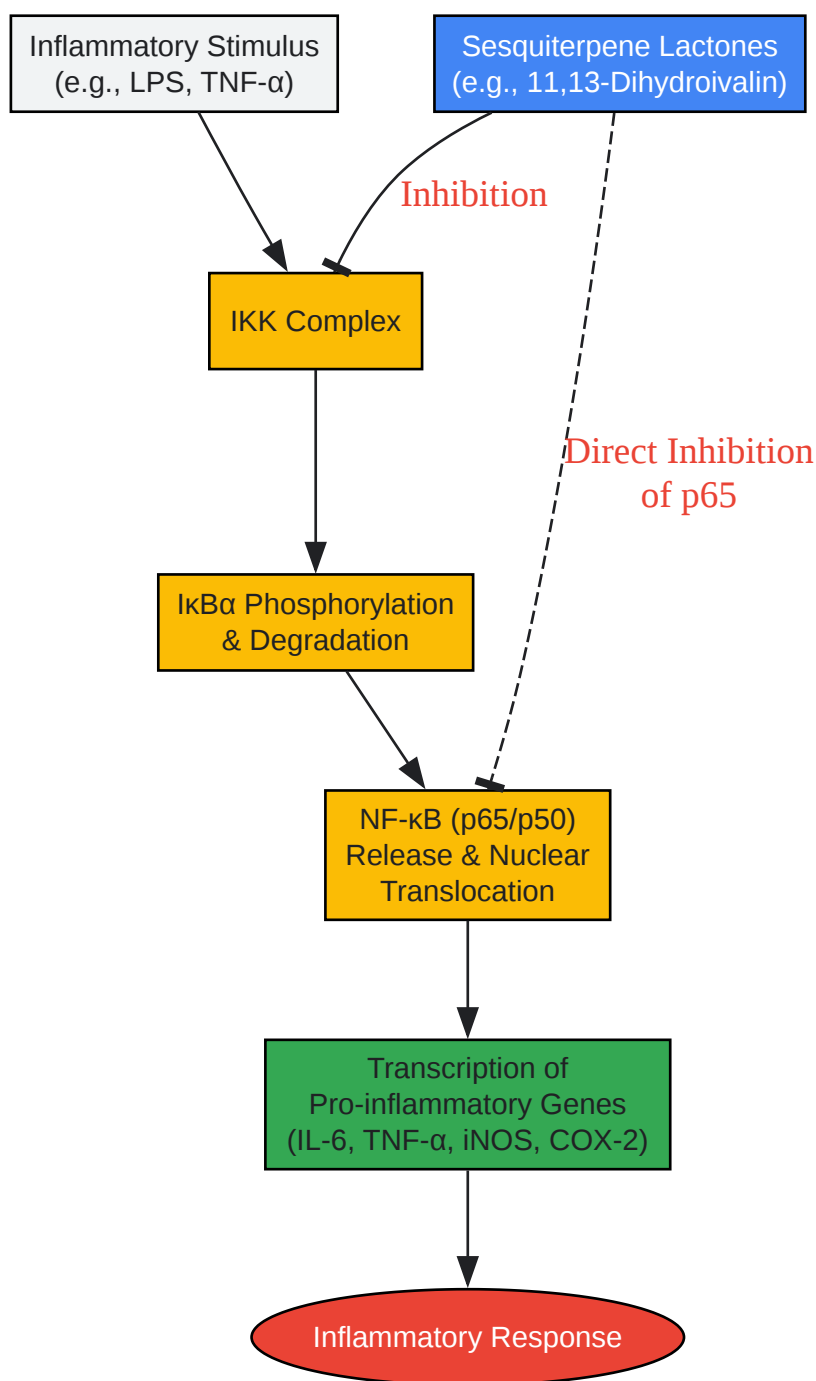


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Figure 2: Hypothesized mitochondria-mediated apoptotic pathway induced by **11,13-Dihydroivalin**.

NF- κ B-Mediated Anti-inflammatory Action

The anti-inflammatory action of sesquiterpene lactones is often centered on the inhibition of the NF- κ B transcription factor. An inflammatory stimulus, such as Lipopolysaccharide (LPS), typically leads to the phosphorylation and degradation of I κ B, the inhibitor of NF- κ B. This frees NF- κ B to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Sesquiterpene lactones can intervene at multiple points in this pathway.



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Figure 3: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Key Experimental Protocols

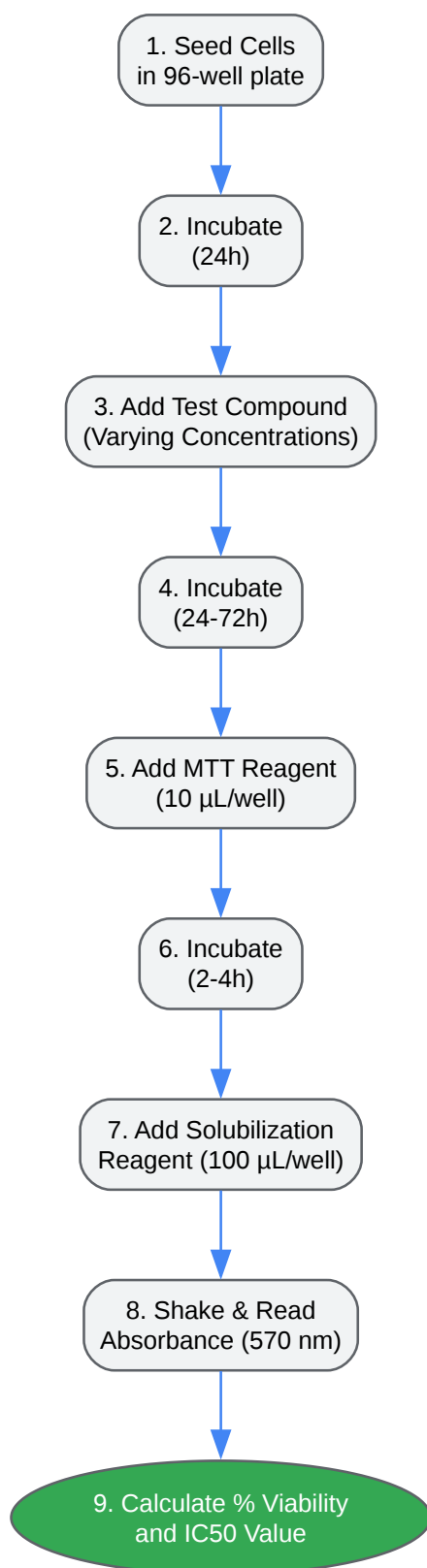
To facilitate future research on **11,13-Dihydroivalin**, this section provides detailed methodologies for key assays based on standard protocols and those used in the study of its

analogues.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.^[13]

- **Cell Plating:** Seed cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of **11,13-Dihydroivalin** (and appropriate vehicle controls) and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Following incubation, add 10 μ L of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
- **Incubation:** Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add 100 μ L of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.
- **Data Analysis:** Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.



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Figure 4: Standard experimental workflow for the MTT cell viability assay.

Western Blot for Apoptosis Markers (Bax/Bcl-2)

Western blotting allows for the detection and quantification of specific proteins, such as the pro-apoptotic Bax and anti-apoptotic Bcl-2, to elucidate the mechanism of cell death.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **Cell Lysis:** After treating cells with **11,13-Dihydroivalin** for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[\[14\]](#)[\[17\]](#)
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay to ensure equal loading.[\[17\]](#)
- **SDS-PAGE:** Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-20% gradient gel.[\[14\]](#)
- **Protein Transfer:** Transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.[\[14\]](#)[\[15\]](#) Confirm transfer efficiency using Ponceau S staining.
- **Blocking:** Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[\[14\]](#)[\[15\]](#)
- **Primary Antibody Incubation:** Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β -actin), diluted according to the manufacturer's recommendations.[\[14\]](#)
- **Secondary Antibody Incubation:** Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[15\]](#)
- **Detection:** After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[\[14\]](#)
- **Analysis:** Perform densitometric analysis on the protein bands to quantify the relative expression levels of Bax and Bcl-2, normalized to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.[\[16\]](#)

Conclusion and Future Directions

While direct experimental data on **11,13-Dihydroivalin** is currently unavailable in the public domain, a comprehensive analysis of its parent compound, Ivalin, and other structurally related sesquiterpene lactones provides a strong foundation for predicting its biological profile. It is highly plausible that **11,13-Dihydroivalin** possesses both anticancer and anti-inflammatory properties. The saturation of the C11-C13 double bond may reduce its reactivity compared to Ivalin, potentially altering its potency and target specificity, which warrants thorough investigation.

Future research should prioritize the following:

- **Chemical Synthesis and Characterization:** Develop and publish a robust synthetic route for **11,13-Dihydroivalin** to enable its biological evaluation.
- **In Vitro Screening:** Systematically screen the compound against a panel of cancer cell lines and in various inflammatory assay models to confirm the hypothesized activities.
- **Mechanism of Action Studies:** Conduct detailed molecular studies, including Western blotting, flow cytometry, and gene expression analysis, to elucidate its precise mechanisms of action.
- **Structure-Activity Relationship (SAR) Studies:** Compare the potency and mechanisms of **11,13-Dihydroivalin** directly with Ivalin to understand the functional role of the α -methylene- γ -lactone moiety.

This technical guide serves as a foundational resource to stimulate and direct future research into the therapeutic potential of **11,13-Dihydroivalin**, a promising but understudied natural product derivative.

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